5-Chloro-4-fluoroindolin-2-one CAS number 1222804-82-1
5-Chloro-4-fluoroindolin-2-one CAS number 1222804-82-1
Topic: 5-Chloro-4-fluoroindolin-2-one (CAS 1222804-82-1) Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
5-Chloro-4-fluoroindolin-2-one (CAS 1222804-82-1) is a specialized heterocyclic scaffold employed primarily in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs). As a disubstituted oxindole, it serves as a critical pharmacophore for targeting ATP-binding pockets in kinases such as VEGFR, PDGFR, and c-Met .
The simultaneous presence of a fluorine atom at the C4 position and a chlorine atom at the C5 position imparts unique electronic and steric properties. The C5-chlorine atom enhances lipophilicity and metabolic stability by blocking Phase I oxidation, while the C4-fluorine atom modulates the pKa of the NH group and influences the planarity of the bicyclic system, critical for π-stacking interactions within the kinase hinge region.
Chemical Profile & Properties[2][3][4][5][6][7][8][9]
Structural Analysis
The molecule features an indolin-2-one (oxindole) core. The 4-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), reducing electron density on the benzene ring. The 5-chloro substituent adds lipophilic bulk and further withdraws electrons, making the amide nitrogen (N1) more acidic compared to unsubstituted oxindole. This acidity is pivotal for hydrogen bonding with the hinge region backbone residues (e.g., Glu, Met) in kinase targets.
Physicochemical Data Table[3][6]
| Property | Specification |
| CAS Number | 1222804-82-1 |
| IUPAC Name | 5-Chloro-4-fluoro-1,3-dihydro-2H-indol-2-one |
| Molecular Formula | C₈H₅ClFNO |
| Molecular Weight | 185.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 215–218 °C (Decomposition typically >250°C) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (NH) | ~10.5 (Estimated; lower than unsubstituted oxindole due to F/Cl) |
| LogP | ~2.1 (Predicted) |
Synthetic Pathways & Experimental Protocols
The synthesis of CAS 1222804-82-1 is non-trivial due to the specific regiochemistry required for the 4,5-disubstitution pattern. Two primary routes are validated for high-purity production.[1]
Validated Route A: The Modified Sandmeyer-Isatin Approach
This route utilizes 3-Chloro-4-fluoroaniline as the starting material. It is preferred for its scalability and the availability of the precursor.
Workflow Diagram
Caption: Two-step synthesis converting the aniline precursor to the oxindole via an isatin intermediate.
Detailed Protocol
Step 1: Synthesis of 5-Chloro-4-fluoroisatin
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Reagents: 3-Chloro-4-fluoroaniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine hydrochloride (3.0 eq), Sodium sulfate (brine), HCl (aq).
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Procedure:
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Dissolve chloral hydrate and sodium sulfate in water. Add a solution of 3-chloro-4-fluoroaniline in dilute HCl.
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Add hydroxylamine hydrochloride and heat the mixture to 90°C for 2 hours. A precipitate (isonitrosoacetanilide) will form.
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Isolate the solid by filtration.
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Cyclization: Slowly add the dry isonitroso intermediate to concentrated sulfuric acid heated to 50°C. Stir for 30 minutes, then pour onto crushed ice.
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Result: Orange/Red precipitate of 5-Chloro-4-fluoroisatin.
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Step 2: Reduction to 5-Chloro-4-fluoroindolin-2-one
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Reagents: 5-Chloro-4-fluoroisatin, Hydrazine hydrate (80%), KOH, Ethylene glycol.
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Procedure:
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Suspend the isatin in ethylene glycol. Add hydrazine hydrate (3.0 eq).
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Heat to 80°C for 1 hour (formation of hydrazone).
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Add KOH pellets (4.0 eq) carefully.
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Increase temperature to 140°C for 2 hours (evolution of N₂ gas).
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Cool, pour into ice-water, and acidify with HCl to pH 3.
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Purification: Filter the beige solid and recrystallize from Ethanol/Water.
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Validated Route B: The Vicarious Nucleophilic Substitution (VNS)
This route is more modern and avoids the harsh sulfuric acid cyclization, utilizing 2,4-Difluoro-5-chloronitrobenzene .
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Nucleophilic Attack: React 2,4-difluoro-5-chloronitrobenzene with dimethyl malonate in the presence of NaH or t-BuOK (THF, 0°C). The malonate selectively displaces the fluorine ortho to the nitro group.
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Reduction/Cyclization: Hydrogenation (H₂/Pd-C) or Fe/AcOH reduction of the nitro group triggers spontaneous cyclization with the ester to form the oxindole ester.
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Decarboxylation: Hydrolysis (NaOH) followed by acidification and heat removes the ester group to yield the target 5-Chloro-4-fluoroindolin-2-one.
Applications in Drug Discovery[3][15][16]
Pharmacophore Logic
The oxindole scaffold is a "privileged structure" in medicinal chemistry. In the context of kinase inhibitors (e.g., Sunitinib analogs), the 5-Chloro-4-fluoro substitution pattern offers specific advantages:
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Halogen Bonding: The Chlorine at C5 can engage in halogen bonding with carbonyl backbone residues in the target protein's binding pocket.
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Metabolic Blockade: The C5 position is a metabolic "hotspot" for cytochrome P450 oxidation. Chlorine substitution blocks this site, extending the drug's half-life (
). -
Electronic Modulation: The C4-Fluorine lowers the electron density of the aromatic ring, potentially reducing non-specific protein binding and improving the selectivity profile.
SAR Interaction Diagram
Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.
Downstream Synthesis
To generate a library of kinase inhibitors, the C3 position of the oxindole is typically functionalized via Knoevenagel condensation with various aldehydes (pyrroles, indoles) to form "Sunitinib-like" vinylogous systems.
Quality Control & Analytic Standards
To ensure the integrity of biological assays, the intermediate must meet the following QC criteria:
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HPLC Purity: >98.0% (Area %).[2]
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Column: C18 Reverse Phase.
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Mobile Phase: ACN/Water (0.1% TFA) gradient.
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Detection: UV at 254 nm.
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¹H NMR (DMSO-d₆):
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δ 10.8 ppm (s, 1H, NH).
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δ 3.55 ppm (s, 2H, CH₂ at C3).
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Aromatic signals: Two doublets (or multiplets) corresponding to H6 and H7, showing characteristic F-H coupling constants.
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Mass Spectrometry: [M+H]⁺ = 186.0 (Cl isotope pattern 3:1).
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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GHS Signal Word: Warning.[3]
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Handling: Use within a fume hood. Avoid dust generation.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the C3 methylene position.
References
-
PubChem. 5-Fluoroindolin-2-one (Analogous Chemistry). National Library of Medicine. Available at: [Link]
- Google Patents.Process for preparing 5-fluoroindol-2-one (CN104045592A).
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MDPI Molecules. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. (2023).[4] Available at: [Link]
